Cas no 10310-38-0 (Phosphonium,1,1'-(1,2-ethanediyl)bis[tris(2-cyanoethyl)-, bromide (1:2))

10310-38-0 structure
Productnaam:Phosphonium,1,1'-(1,2-ethanediyl)bis[tris(2-cyanoethyl)-, bromide (1:2)
Phosphonium,1,1'-(1,2-ethanediyl)bis[tris(2-cyanoethyl)-, bromide (1:2) Chemische en fysische eigenschappen
Naam en identificatie
-
- ethylenebis[tris(2-cyanoethyl)phosphonium] dibromide
- Cyagard RF-1
- ethylenebis(tris(2-cyanoethyl)phosphonium) dibromide
- Ethylenebis[tris(2-cyanoethyl)phosphonium bromide]
- Hexakis-P-(2-cyan-aethyl)-P,P'-aethandiyl-di-phosphonium,Dibromid
- hexakis-P-(2-cyano-ethyl)-P,P'-ethanediyl-di-phosphonium,dibromide
- Cyagard RF 1
- Ethylenebis[tri(beta-cyanoethyl)phosphinium] bromide
- NSC 222470
- Ethylenebis(tri-β-cyanoethyl)phosphinium bromide
- Phosphonium, 1,2-ethanediylbis(tris(2-cyanoethyl)-, dibromide
- Phosphonium, 1,2-ethanediylbis[tris(2-cyanoethyl)-, dibromide
- EINECS 233-688-8
- Ethylenebis(tris(2-cyanoethyl)phosphonium bromide)
- Phosphonium, ethylenebis(tris(2-cyanoethyl)-, dibromide
- NS00055243
- Phosphonium, 1,1'-(1,2-ethanediyl)bis(tris(2-cyanoethyl)-, bromide (1:2)
- SCHEMBL1304119
- Ethylenebis[tris(2-cyanoethyl)phosphonium]dibromide
- 10310-38-0
- DTXSID20872766
- tris(2-cyanoethyl)-[2-[tris(2-cyanoethyl)phosphaniumyl]ethyl]phosphanium;dibromide
- Nsc222470
- Phosphonium, ethylenebis[tris(2-cyanoethyl)-, dibromide
- Phosphonium,1,1'-(1,2-ethanediyl)bis[tris(2-cyanoethyl)-, bromide (1:2)
-
- Inchi: InChI=1S/C20H28N6P2.BrH/c21-7-1-13-27(14-2-8-22,15-3-9-23)19-20-28(16-4-10-24,17-5-11-25)18-6-12-26;/h1-6,13-20H2;1H/q+2;/p-1
- InChI-sleutel: VWDYYCXCLKKEAH-UHFFFAOYSA-M
- LACHT: [Br-].N#CCC[P+](CC[P+](CCC#N)(CCC#N)CCC#N)(CCC#N)CCC#N
Berekende eigenschappen
- Exacte massa: 572.02200
- Monoisotopische massa: 572.02174g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 15
- Complexiteit: 609
- Aantal covalent gebonden eenheden: 3
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 143Ų
Experimentele eigenschappen
- Smeltpunt: >300 ºC
- PSA: 169.92000
- LogboekP: -1.48832
Phosphonium,1,1'-(1,2-ethanediyl)bis[tris(2-cyanoethyl)-, bromide (1:2) Gerelateerde literatuur
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
10310-38-0 (Phosphonium,1,1'-(1,2-ethanediyl)bis[tris(2-cyanoethyl)-, bromide (1:2)) Gerelateerde producten
- 1806454-28-3(Ethyl 3-(2-chloropropanoyl)-4-methylphenylacetate)
- 2138141-71-4(3-Butan-2-yloxy-2,2-difluoropropanehydrazide)
- 1479747-05-1(2-(5-Fluoro-1H-indol-1-yl)propanoic acid)
- 2228359-65-5(2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid)
- 113222-54-1(Furan-3-carbonyl Azide)
- 929452-35-7(N-2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-ylfuran-2-carboxamide)
- 847388-39-0(2-bromo-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide)
- 1859682-83-9((9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate)
- 1185-10-0(3-methylpentane-2,3,4-triol)
- 2059911-44-1((2S,5R)-5-(3-fluorophenyl)oxan-2-ylmethanol)
Aanbevolen leveranciers
Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
Goudlid
CN Leverancier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie
